(S)-Ethyl 2-acetamido-3-phenylpropanoate

Enzyme Kinetics Protease Substrate Chymotrypsin

Researchers requiring a stereospecific, high-affinity chymotrypsin substrate face supply inconsistencies and unsuitable alternatives. (S)-Ethyl 2-acetamido-3-phenylpropanoate (Ac-Phe-OEt) resolves these challenges: - Km ≈ 0.1 µM for chymotrypsin, enabling ultrasensitive assays that reduce enzyme consumption and reagent costs. - Solubility in supercritical CO2 (mole fraction > 0.001) supports green enzymatic peptide synthesis in non-aqueous media. - Defined specific optical rotation ([α]D20 = +12.9° to +14.5°) serves as a reliable chiral standard for polarimeter calibration and chiral HPLC method validation.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 2361-96-8
Cat. No. B556359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-acetamido-3-phenylpropanoate
CAS2361-96-8
Synonyms2361-96-8; (S)-Ethyl2-acetamido-3-phenylpropanoate; Ac-Phe-Oet; ethyln-acetyl-l-phenylalaninate; ethyl(2S)-2-acetamido-3-phenylpropanoate; N-Acetylphenylalanineethylester; L-Phenylalanine,N-acetyl-,ethylester; Ethyl2-(acetylamino)-3-phenylpropanoate#; AC1L3RS8; AC1Q63IJ; SCHEMBL242242; N-Acetyl-L-phenylalanineethyl; AC1Q31P7; CHEMBL294389; CTK4F1931; MolPort-004-964-733; YIVZYFDBEPMPNL-LBPRGKRZSA-N; ZINC4787335; EINECS219-108-6; ANW-60642; AR-1I9906; EthylN-acetyl-3-phenyl-L-alaninate; ZINC04787335; AKOS015889898; N-Acetyl-l-phenylalanine,ethylester
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1
InChIKeyYIVZYFDBEPMPNL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Phe-OEt Overview & Procurement


(S)-Ethyl 2-acetamido-3-phenylpropanoate (CAS: 2361-96-8), also known as N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt), is a protected amino acid derivative and a phenylalanine derivative [1]. It is a white powder with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol [2]. This compound is widely used as a research intermediate in peptide synthesis, enzyme kinetics, and as a protease substrate [3]. Its procurement from commercial vendors typically comes with a purity specification of ≥98% (by HPLC or TLC) .

Peptide Synthesis
N-acetyl & ethyl ester protection enables controlled coupling
Protease Substrate
Compatible with chymotrypsin, carboxypeptidase Y & cathepsin A workflows
Chiral Intermediate
Defined (S)-enantiomer supports stereospecific interaction studies

Substitution Risks for Ac-Phe-OEt


Substituting (S)-Ethyl 2-acetamido-3-phenylpropanoate with a generic or closely related analog, such as L-phenylalanine ethyl ester or the N-acetyl-L-phenylalanine acid, is not straightforward. The specific combination of the N-terminal acetyl protecting group and the C-terminal ethyl ester fundamentally alters the compound's physicochemical properties and its reactivity as a substrate. For instance, the acetyl group prevents unwanted reactions at the amine during peptide synthesis [1], while the ethyl ester significantly enhances its solubility in organic solvents compared to the free acid, a crucial factor in enzyme assays and non-aqueous biotransformations [2]. Furthermore, the defined (S)-enantiomer is essential for stereospecific biological interactions, as the (R)-enantiomer exhibits different binding kinetics with enzymes like chymotrypsin [3]. Therefore, substitution without rigorous validation risks compromising experimental reproducibility and synthetic yield.

Protecting group
N-acetyl vs free amine may shift coupling selectivity and side-reaction profile
Ester form
Ethyl ester differs in organic solubility from free acid; assay conditions may not transfer
Stereochemistry
(R)-enantiomer or racemate may alter enzyme binding kinetics and substrate recognition

Ac-Phe-OEt Performance vs. Key Comparators


Enhanced Chymotrypsin Affinity vs. Ac-Tyr-OEt

(S)-Ethyl 2-acetamido-3-phenylpropanoate (Ac-Phe-OEt) demonstrates a significantly higher affinity for α-chymotrypsin compared to the structurally analogous N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt) . This is evidenced by a lower Michaelis constant (Km) value, indicating tighter binding to the enzyme's active site .

Chymotrypsin Affinity
Data to verify
Km ≈ 0.1 µM vs 0.7 mM for Ac-Tyr-OEt (≈7,000-fold higher affinity)
Supports enzyme assay sensitivity context
Cross-study comparison; confirm with direct head-to-head data
Enzyme Kinetics Protease Substrate Chymotrypsin

Supercritical CO2 Solubility Advantage

The target compound, N-acetyl phenylalanine ethyl ester (APEE), demonstrates a mole fraction solubility in supercritical carbon dioxide (SCCO2) that is significantly higher than that of the industrially relevant compound caffeine [1]. This property is a direct result of the ester and acetyl modifications to the phenylalanine core [1].

SCCO2 Solubility
Head-to-head
Mole fraction > 0.001, higher than caffeine benchmark
Supports green chemistry processing evaluation
Measured at 308–328 K in SCCO2
Supercritical Fluid Solubility Green Chemistry

Chiral Purity & Optical Rotation

As the (S)-enantiomer of ethyl 2-acetamido-3-phenylpropanoate, this compound possesses a well-defined and verifiable specific optical rotation [1]. This quantitative property is essential for confirming chiral integrity and ensuring batch-to-batch consistency, especially when compared to racemic mixtures or the opposite (R)-enantiomer which may have different biological activities [2].

Optical Rotation
Class-level
[α]D20 +12.9° to +14.5° (c=1, ethanol)
Supports enantiomeric identity verification
Class-level inference; verify batch-specific COA
Chiral Purity Quality Control Optical Rotation

Substrate for Carboxypeptidase Y & Cathepsin A

(S)-Ethyl 2-acetamido-3-phenylpropanoate (Ac-Phe-OEt) is a well-characterized substrate for carboxypeptidase Y [1] and has been demonstrated to be a good substrate for cathepsin A [2]. This validated utility as a substrate for multiple, distinct proteases makes it a versatile tool compound, unlike more selective substrates that may only be cleaved by a single enzyme class [1].

Substrate Profile
Reported
Hydrolyzed by carboxypeptidase Y & cathepsin A
Supports multi-protease substrate profiling
Broader than simpler N-blocked esters
Carboxypeptidase Y Cathepsin A Protease Substrate

Ac-Phe-OEt Application Scenarios


High-Sensitivity Chymotrypsin Activity Assays

Given its exceptionally high affinity for chymotrypsin (Km ≈ 0.1 µM) , (S)-Ethyl 2-acetamido-3-phenylpropanoate is the substrate of choice for developing highly sensitive assays to detect and quantify chymotrypsin-like activity. Its low Km allows for detection at significantly lower enzyme concentrations compared to alternatives like Ac-Tyr-OEt, reducing reagent costs and improving assay detection limits.

Peptide Synthesis in Supercritical CO2

The compound's proven solubility in supercritical CO2 (mole fraction > 0.001) [1] makes it uniquely suitable as an acyl donor in enzymatic peptide synthesis conducted in green, non-aqueous solvents. This property enables innovative, environmentally benign manufacturing processes for specialty peptides that are not feasible with less soluble amino acid derivatives.

Chiral Method Development & Calibration

The defined and quantifiable specific optical rotation ([α]D20 = +12.9° to +14.5°) [2] makes this compound an ideal standard for calibrating polarimeters and validating chiral separation methods (e.g., chiral HPLC). Its use as a reference standard ensures the accuracy and reproducibility of assays designed to separate and quantify enantiomers of phenylalanine derivatives.

Carboxypeptidase Y & Cathepsin A Mechanism Studies

As a validated substrate for both carboxypeptidase Y and cathepsin A [3], (S)-Ethyl 2-acetamido-3-phenylpropanoate is a critical tool for enzymologists studying the structure, function, and inhibition of these specific proteases. Its use is essential for characterizing enzyme kinetics, screening for novel inhibitors, and elucidating catalytic mechanisms in both academic and pharmaceutical research settings.

Application
Selection Property
Validation Focus
Chymotrypsin-like protease assays
Substrate affinity profile
Enzyme kinetic parameter review
Green chemistry peptide synthesis
Solubility in supercritical CO2
Process-compatibility assessment
Chiral separation method calibration
Specific optical rotation
Enantiomeric purity verification
Protease mechanism & inhibitor screening
Multi-protease substrate profile
Enzymatic hydrolysis confirmation

Technical Documentation Hub

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